molecular formula C11H15NO5 B15312492 2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid

2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid

Cat. No.: B15312492
M. Wt: 241.24 g/mol
InChI Key: SHCUENWEUYYJKU-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid is an organic compound that features a furan ring and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl dicarbonate with an amino acid derivative in the presence of a base such as sodium hydroxide . The furan ring can be introduced through various coupling reactions, such as Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the furan ring or the amino group.

    Substitution: The free amino acid derivative after Boc deprotection.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid largely depends on its interactions with other molecules. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-4-5-16-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)

InChI Key

SHCUENWEUYYJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=COC=C1)C(=O)O

Origin of Product

United States

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